6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid)
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Overview
Description
6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C17H20F6N2O4 and a molecular weight of 430.35 g/mol . This compound is known for its unique spirocyclic structure, which includes a benzyl group and two diazaspiro units. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) typically involves multiple steps, starting with the formation of the spirocyclic core. The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) can be compared with other similar spirocyclic compounds, such as:
6-benzyl-2,6-diazaspiro[3.4]octane: Lacks the bis(trifluoroacetic acid) component, which may affect its solubility and reactivity.
2,6-diazaspiro[3.4]octane: A simpler spirocyclic compound without the benzyl group, which may result in different chemical and biological properties.
The uniqueness of 6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
2408974-37-6 |
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Molecular Formula |
C17H20F6N2O4 |
Molecular Weight |
430.34 g/mol |
IUPAC Name |
6-benzyl-2,6-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H18N2.2C2HF3O2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13;2*3-2(4,5)1(6)7/h1-5,14H,6-11H2;2*(H,6,7) |
InChI Key |
JKRNYNZSGWIPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CNC2)CC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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